9-Methylacenaphtho[1,2-b]quinoxaline
Overview
Description
9-Methylacenaphtho[1,2-b]quinoxaline is an organic compound with the molecular formula C19H12N2. It belongs to the class of quinoxalines, which are heterocyclic aromatic compounds containing a benzene ring fused to a pyrazine ring.
Preparation Methods
The synthesis of 9-Methylacenaphtho[1,2-b]quinoxaline typically involves the condensation of acenaphthenequinone with o-phenylenediamine in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in a solvent such as ethanol or acetic acid. The product is then purified by recrystallization or column chromatography .
Industrial production methods for this compound are not well-documented, as it is primarily used in research settings. the general approach involves similar synthetic routes with optimization for larger-scale production.
Chemical Reactions Analysis
9-Methylacenaphtho[1,2-b]quinoxaline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of quinoxaline derivatives with additional functional groups.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of partially or fully hydrogenated quinoxaline derivatives.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring, allowing for the introduction of various substituents such as halogens, nitro groups, or alkyl groups. Common reagents include halogens (e.g., bromine, chlorine) and nitrating agents (e.g., nitric acid).
The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
9-Methylacenaphtho[1,2-b]quinoxaline has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs targeting specific molecular pathways.
Mechanism of Action
The mechanism of action of 9-Methylacenaphtho[1,2-b]quinoxaline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the target molecules being studied .
Comparison with Similar Compounds
9-Methylacenaphtho[1,2-b]quinoxaline can be compared with other quinoxaline derivatives, such as:
- 9-Nitroacenaphtho[1,2-b]quinoxaline
- 8,9-Benzoacenaphtho[1,2-b]quinoxaline
- 5,12-Dihydroquinoxalino[2,3-b]quinoxaline
- 3-Bromo-acenaphtho[1,2-b]quinoxaline
These compounds share a similar core structure but differ in their substituents, leading to variations in their chemical and biological properties.
Properties
IUPAC Name |
9-methylacenaphthyleno[1,2-b]quinoxaline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H12N2/c1-11-8-9-15-16(10-11)21-19-14-7-3-5-12-4-2-6-13(17(12)14)18(19)20-15/h2-10H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FEBHQCJWEFRRBQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C3C4=CC=CC5=C4C(=CC=C5)C3=N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H12N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00928210 | |
Record name | 9-Methylacenaphtho[1,2-b]quinoxaline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00928210 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
13362-59-9 | |
Record name | NSC163365 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=163365 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 9-Methylacenaphtho[1,2-b]quinoxaline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00928210 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 9-METHYLACENAPHTHO(1,2-B)-QUINOXALINE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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